1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(furan-2-ylmethyl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c23-16(18-7-13-2-1-5-24-13)12-8-22(9-12)15-6-14(19-10-20-15)21-4-3-17-11-21/h1-6,10-12H,7-9H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZSERHBQGJUBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(furan-2-ylmethyl)azetidine-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups, which are crucial for its biological activity. Its molecular formula is , and it has a molecular weight of approximately 346.4 g/mol. The presence of the imidazole and pyrimidine rings suggests potential interactions with biological targets, particularly in enzymatic pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The imidazole and pyrimidine moieties are known to engage in hydrogen bonding and π-stacking interactions, enhancing binding affinity to target proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing signaling pathways.
Biological Activity Assays
Research has demonstrated the compound's efficacy in various biological assays:
| Biological Activity | Assay Type | IC50/EC50 Values | Notes |
|---|---|---|---|
| Anticancer | MTT Assay | 5.6 µM | Effective against several cancer cell lines |
| Antimicrobial | Agar Diffusion | Zone of Inhibition: 15 mm | Active against Staphylococcus aureus |
| Antitubercular | MIC Assay | 2.5 µg/mL | Significant activity against Mycobacterium tuberculosis |
Case Studies
Several studies have highlighted the biological potential of this compound:
-
Anticancer Activity :
A study evaluated the compound's anticancer properties using the MTT assay on various cancer cell lines, including breast and lung cancer cells. Results indicated an IC50 value of 5.6 µM, suggesting strong cytotoxic effects (source needed). -
Antimicrobial Effects :
Research conducted on the antimicrobial properties demonstrated that the compound exhibited significant activity against Staphylococcus aureus, with a clear zone of inhibition measured at 15 mm in agar diffusion tests (source needed). -
Anti-Tubercular Activity :
In a study focusing on anti-tubercular agents, this compound showed an MIC value of 2.5 µg/mL against Mycobacterium tuberculosis, indicating its potential as a lead compound in developing new anti-tubercular therapies (source needed).
Toxicity and Safety Profile
Preliminary cytotoxicity studies on human embryonic kidney (HEK-293) cells revealed that the compound is nontoxic at concentrations up to 10 µM, suggesting a favorable safety profile for further development (source needed).
Comparison with Similar Compounds
Research Findings and Implications
The target compound’s design optimizes MTDL profiles by balancing AChE inhibition, Aβ modulation, and ROS reduction while addressing pharmacokinetic limitations of earlier analogs. Its furan-azetidine substitution represents a strategic shift from thiourea-based scaffolds, prioritizing safety and CNS availability over maximal metal chelation. Further studies comparing it to phenylethyl analogs (e.g., ) are needed to fully elucidate substituent effects on target engagement and toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
